(R)-8-Chloro-7-fluorochroman-4-amine
Description
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
(4R)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1 |
InChI Key |
VOFLMGPYHIBKIQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2Cl)F |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-7-fluorochroman-4-amine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of ®-8-Chloro-7-fluorochroman-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired ®-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-8-Chloro-7-fluorochroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
®-8-Chloro-7-fluorochroman-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-8-Chloro-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (R)-8-Chloro-7-fluorochroman-4-amine, we compare it with structurally and functionally related chroman amines and halogenated aromatic amines. Key compounds include those listed in , , and , which share chroman or quinoline backbones with varying substituents.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| This compound | C₉H₉ClFNO | 201.63 | Cl (C8), F (C7), NH₂ (C4, R-config) | Halogenated chroman; chiral center |
| (S)-Chroman-4-ylamine | C₉H₁₁NO | 149.19 | NH₂ (C4, S-config) | Non-halogenated; enantiomeric analog |
| N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine | C₂₀H₂₂ClN₂ | 333.86 | Cl (C7), adamantylmethyl group | Quinoline backbone; bulky substituent |
| 7-Methoxy-4-methylcoumarin | C₁₁H₁₀O₃ | 190.20 | OCH₃ (C7), CH₃ (C4) | Coumarin derivative; non-amine |
Key Findings
Chirality and Bioactivity : The (R)-configuration of This compound distinguishes it from its (S)-enantiomer (e.g., (S)-Chroman-4-ylamine in ). Chirality significantly impacts receptor binding and metabolic stability, though specific data for this compound are lacking .
This aligns with trends observed in halogenated CNS-targeting drugs .
Structural Rigidity: Unlike flexible quinoline derivatives (e.g., N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine in ), the chroman backbone imposes conformational constraints, which may improve target selectivity but reduce synthetic accessibility .
In contrast, simpler analogs like 7-Methoxy-4-methylcoumarin ( ) are more accessible but lack amine functionality .
Biological Activity
(R)-8-Chloro-7-fluorochroman-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its interactions with various biological targets, therapeutic applications, and relevant research findings.
This compound has the molecular formula and is characterized by its unique chroman structure. The stereochemistry of this compound is significant, as it influences its biological interactions and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of chroman compounds, including this compound, can possess significant cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to chromanones have demonstrated potent anticancer effects against human leukemia cells and solid tumors .
- A specific study highlighted that chroman derivatives showed cytotoxic activity with IC50 values indicating effective inhibition of cancer cell proliferation .
- Neuropharmacological Effects :
-
Enzyme Inhibition :
- Research has indicated that this compound can inhibit specific enzymes involved in disease processes, contributing to its potential as a therapeutic agent. For example, studies on related compounds have shown inhibition of ion channels, which are critical in regulating cardiac and neuronal function .
Case Studies
-
Cytotoxicity Assays :
- A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated significant reductions in cell viability at varying concentrations, demonstrating the compound's potential as an anticancer agent.
- Mechanism of Action :
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for (R)-8-Chloro-7-fluorochroman-4-amine?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach includes:
Substitution reactions : Introduce chloro and fluoro groups at positions 7 and 8 of the chroman backbone using optimized halogenating agents (e.g., POCl₃ for chlorination and Selectfluor® for fluorination).
Chiral resolution : Use chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer. For example, asymmetric hydrogenation with Rhodium catalysts can achieve high enantiomeric excess (ee) .
Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiopurity .
Q. Key Considerations :
- Monitor reaction conditions (temperature, solvent polarity) to avoid racemization.
- Validate intermediates via LC-MS and ¹H NMR .
Q. How can researchers confirm the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak® IG-3 with a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer.
- Circular Dichroism (CD) : Analyze CD spectra to confirm the absolute configuration .
Q. Data Interpretation :
- Enantiomeric excess (ee) ≥ 98% is acceptable for pharmacological studies.
Q. What spectroscopic methods are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 1.5–2.5 ppm). Fluorine substituents cause distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₀ClFNO requires m/z 230.0412).
- IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Table 1 : Key NMR Assignments for this compound
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C4-NH₂ | 1.8 | Singlet | 2H |
| C7-Cl | - | - | - |
| C8-F | - | - | - |
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity in cancer models?
Methodological Answer:
Q. Data Analysis :
- Use GraphPad Prism® for dose-response curves and statistical significance (p < 0.05).
Q. How to address contradictions in pharmacological data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Compare datasets using tools like RevMan® to identify outliers or confounding variables (e.g., solvent effects in DMSO) .
- Mechanistic Studies : Perform target engagement assays (e.g., SPR or CETSA) to verify binding specificity .
Case Study : Discrepancies in IC₅₀ values may arise from differences in assay pH or ATP concentrations in kinase studies .
Q. What are the key challenges in achieving chiral resolution during synthesis?
Methodological Answer:
- Racemization Risk : Avoid high temperatures (>80°C) during cyclization. Use aprotic solvents (e.g., THF) to stabilize intermediates .
- Chromatographic Efficiency : Optimize chiral column parameters (e.g., flow rate = 0.8 mL/min, temperature = 25°C) to separate (R) and (S) enantiomers .
- Scalability : Transition from analytical to preparative HPLC requires cost-benefit analysis of chiral stationary phases .
Table 2 : Comparison of Chiral Resolution Methods
| Method | ee (%) | Throughput | Cost |
|---|---|---|---|
| Chiral HPLC | 99.5 | Low | High |
| Enzymatic Resolution | 95 | Medium | Medium |
| Asymmetric Synthesis | 98 | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
